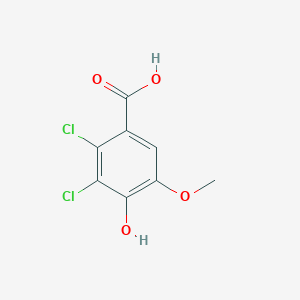

2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid

説明

2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid is an organic compound with the molecular formula C8H6Cl2O4 and a molecular weight of 237.04 g/mol . This compound is a derivative of benzoic acid and features both chloro and methoxy substituents, making it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid typically involves the chlorination of 4-hydroxy-5-methoxybenzoic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 2 and 3 positions .

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction Reactions: The chloro groups can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Formation of derivatives like 2,3-diamino-4-hydroxy-5-methoxybenzoic acid.

Oxidation: Formation of 2,3-dichloro-4-oxo-5-methoxybenzoic acid.

Reduction: Formation of 4-hydroxy-5-methoxybenzoic acid.

科学的研究の応用

2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: As a probe to study enzyme-substrate interactions due to its unique structural features.

Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its target .

類似化合物との比較

Similar Compounds

2-Hydroxy-5-methoxybenzoic acid: Lacks the chloro substituents, making it less reactive in substitution reactions.

3,4-Dihydroxy-5-methoxybenzoic acid: Contains additional hydroxyl groups, altering its reactivity and solubility.

2,4-Dichloro-5-methoxybenzoic acid: Similar structure but different substitution pattern, affecting its chemical properties .

Uniqueness

2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

生物活性

2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of phenolic compounds known for various pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. Understanding its biological activity can provide insights into its therapeutic potential and applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₈Cl₂O₃

- Molecular Weight : 219.06 g/mol

This compound features two chlorine atoms and a methoxy group attached to the benzoic acid framework, which may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that benzoic acid derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives from Bjerkandera adusta enhanced the activity of protein degradation systems in human cells, suggesting potential applications in combating antibiotic resistance .

Proteasome and Autophagy Modulation

The compound has been shown to influence the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and regulating protein turnover. In cell-based assays, it was observed that certain benzoic acid derivatives could significantly activate cathepsins B and L, enzymes involved in protein degradation .

The activation levels of these enzymes were measured as follows:

| Enzyme | Activation (%) | Concentration (μg/mL) |

|---|---|---|

| Cathepsin B | 467.3 ± 3.9 | 10 |

| Cathepsin L | Not specified | Not specified |

This suggests that this compound may serve as a potential modulator of proteostasis networks, which are often disrupted in age-related diseases.

Study on Cytotoxicity

In a study evaluating the cytotoxic effects of various benzoic acid derivatives on cancer cell lines (Hep-G2 and A2058), it was found that this compound exhibited low cytotoxicity at concentrations up to 10 μg/mL. This indicates a favorable safety profile for potential therapeutic use .

In Silico Studies

In silico docking studies have suggested that this compound may act as a binder to key proteins involved in the UPP and ALP pathways. These findings support the hypothesis that structural modifications in benzoic acids can enhance their biological activities .

特性

IUPAC Name |

2,3-dichloro-4-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4/c1-14-4-2-3(8(12)13)5(9)6(10)7(4)11/h2,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUZBDHQOOFIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910763 | |

| Record name | 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108544-97-4 | |

| Record name | 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108544974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。